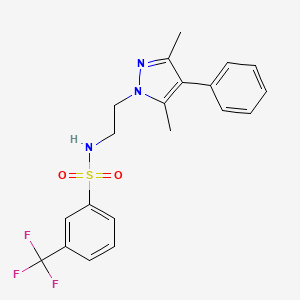

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

This compound features a pyrazole core substituted with 3,5-dimethyl and 4-phenyl groups, linked via an ethyl chain to a benzenesulfonamide moiety bearing a trifluoromethyl (-CF₃) group at the 3-position.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O2S/c1-14-19(16-7-4-3-5-8-16)15(2)26(25-14)12-11-24-29(27,28)18-10-6-9-17(13-18)20(21,22)23/h3-10,13,24H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZYBEFSHAOKSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Pyrazole- and Pyrazolopyrimidine-Based Sulfonamides

- Example 53 (): Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key Differences:

- Fused pyrazolo[3,4-d]pyrimidin core vs. simple pyrazole in the target compound.

- Chromen-4-one and additional fluorine substituents increase molecular weight (589.1 g/mol) and rigidity.

- Implications:

- The fused ring system in Example 53 may enhance binding affinity to kinases or enzymes but reduce metabolic stability due to increased lipophilicity.

- The target compound’s simpler pyrazole structure could improve synthetic accessibility and bioavailability .

Perfluorinated Benzenesulfonamides ()

- Representative Compounds: [52026-59-2]: Contains a pentafluoroethyl group and triethoxysilylpropyl chain. [93819-97-7]: Features bis(2-hydroxyethyl)amino and pentafluoroethyl substituents. Comparison:

- Higher fluorine content in compounds increases hydrophobicity and chemical stability but may reduce solubility in aqueous media.

- The target compound’s single -CF₃ group balances lipophilicity and solubility, making it more suitable for pharmaceutical applications .

Oxazolidine-Containing Sulfonamides ()

- Example Compound :

- N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidine-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylmethanesulfonamide.

- Key Differences:

- Oxazolidine ring introduces conformational rigidity and stereochemical complexity.

- Bis(trifluoromethyl)phenyl group enhances electron-withdrawing effects compared to the target’s single -CF₃.

- Implications:

- The oxazolidine moiety may improve target selectivity but complicate synthesis. The target compound’s pyrazole-ethyl linker offers simpler derivatization .

Molecular Weight and Melting Points

| Compound | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|

| Target Compound | ~450 (estimated) | Not reported |

| Example 53 () | 589.1 | 175–178 |

| [52026-59-2] () | >600 (estimated) | Not reported |

- The target compound’s lower molecular weight suggests favorable pharmacokinetic properties compared to bulkier analogs .

Structural Analysis Tools

- Programs like SHELXL () are critical for crystallographic refinement of such compounds, ensuring accurate determination of substituent geometry and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.